4-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification
The systematic nomenclature of 4-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine follows International Union of Pure and Applied Chemistry conventions for fused heterocyclic systems, where the compound is officially designated as this compound. The Chemical Abstracts Service registry number 4893-92-9 serves as the unique identifier for this compound in chemical databases and literature. Alternative systematic names include 3-nitro-4-methyl-7-azaindole, reflecting the azaindole scaffold nature of the pyrrolopyridine framework. The compound belongs to the broader classification of azaindoles, which are recognized as important bioisosteres of indole derivatives in medicinal chemistry applications.
The molecular formula C8H7N3O2 indicates the presence of eight carbon atoms, seven hydrogen atoms, three nitrogen atoms, and two oxygen atoms, corresponding to a molecular weight of 177.16 grams per mole. The systematic identification is further supported by the International Chemical Identifier string InChI=1S/C8H7N3O2/c1-5-2-3-9-8-7(5)6(4-10-8)11(12)13/h2-4H,1H3,(H,9,10), which provides a standardized representation of the molecular structure. The corresponding International Chemical Identifier Key MOEXQWRDNQTBHO-UHFFFAOYSA-N serves as a hashed version of the International Chemical Identifier for database searching and cross-referencing purposes.
The Simplified Molecular Input Line Entry System notation CC1=C2C(=CNC2=NC=C1)N+[O-] represents the structural connectivity and electronic features of the molecule, explicitly showing the nitro group in its ionic form and the methyl substitution at the 4-position. Additional database identifiers include the DSSTox Substance Identifier DTXSID70696611 and the Wikidata identifier Q82626291, facilitating comprehensive database integration and literature cross-referencing.
Properties
IUPAC Name |
4-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-2-3-9-8-7(5)6(4-10-8)11(12)13/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEXQWRDNQTBHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CNC2=NC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70696611 | |
| Record name | 4-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4893-92-9 | |
| Record name | 4-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: Interacts with enzymes, receptors, or other biomolecules.
Pathways: Involves pathways related to cell growth, apoptosis, and signal transduction.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Pyrrolo[2,3-b]pyridine vs. Thieno[2,3-b]pyridine
Thieno[2,3-b]pyridines, which replace the pyrrole nitrogen with sulfur, exhibit distinct physicochemical and biological properties:
Key Insight: Pyrrolo[2,3-b]pyridines generally exhibit superior solubility and synthetic versatility compared to thieno analogs, making them more viable for drug development .
Positional Isomers: 3-Nitro vs. 5-Nitro Derivatives
Substituent position significantly impacts reactivity and bioactivity:
Key Insight : 3-Nitro derivatives are more synthetically valuable due to their strategic positioning for post-functionalization .
Functional Group Variations: Nitro, Amino, and Acylated Derivatives
Functional groups dictate pharmacological profiles:
Key Insight: Acylation of 3-amino derivatives enhances target binding through hydrogen-bond interactions, as seen in FGFR1 inhibitors .
Data Tables
Table 1: Physicochemical Properties of Selected Derivatives
Table 2: Antitumor Activity of Pyrrolo[2,3-b]pyridines
| Compound | Cell Line (IC₅₀, µM) | Tumor Inhibition (%) | Reference |
|---|---|---|---|
| 3f (1-Methyl-3-thiazol-4-yl derivative) | MCF-7: 0.8 | 75% (xenograft) | |
| Thieno[2,3-b]pyridine derivative | HepG-2: 1.2 | 58% (xenograft) |
Biological Activity
4-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and antimicrobial applications. The compound features a fused pyrrole and pyridine structure with specific functional groups that influence its reactivity and biological interactions.
Chemical Structure and Properties
The molecular structure of this compound includes:
- Methyl group at the 4-position
- Nitro group at the 3-position
- Pyrrole and pyridine rings fused together
This unique arrangement contributes to its significant chemical reactivity and potential applications in medicinal chemistry.
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities, particularly as an anticancer agent and antimicrobial compound. The following sections detail its mechanisms of action, therapeutic potential, and relevant case studies.
Anticancer Activity
Studies have shown that derivatives of this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Key findings include:
- Inhibition of Fibroblast Growth Factor Receptors (FGFRs) : The compound has been identified as a potent inhibitor of FGFRs, which are critical in tumorigenesis. In vitro studies demonstrated that it effectively disrupts downstream signaling pathways involved in cell proliferation and survival, suggesting its potential as an anticancer agent .
- Cytotoxicity Against Cancer Cell Lines : Research has indicated moderate cytotoxicity against breast cancer cells, with the compound potentially inhibiting specific enzymes or receptors involved in tumor growth .
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | Breast Cancer | 15 | FGFR inhibition |
| Study B | Ovarian Cancer | 20 | Apoptosis induction |
Antimicrobial Activity
This compound has also shown promise as an antimicrobial agent. Investigations into its interactions with microbial enzymes suggest mechanisms that could lead to antimicrobial activity. Notably, it has been evaluated against various pathogens with promising results:
- Antimycobacterial Activity : The compound demonstrated significant activity against Mycobacterium tuberculosis, with MIC values indicating effective inhibition of bacterial growth .
| Pathogen | MIC (µM) | Activity |
|---|---|---|
| M. tuberculosis | <0.15 | Strong inhibition |
| E. coli | 5 | Moderate inhibition |
Case Studies
Several case studies have explored the biological activity of this compound:
- Study on Cancer Cell Lines : A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast and ovarian cancers. Results indicated significant apoptosis induction at concentrations as low as 10 µM .
- Antimicrobial Efficacy : Another research effort focused on the antimicrobial properties of the compound against M. tuberculosis. The study highlighted its potential as a lead compound for developing new anti-tuberculosis drugs due to its favorable MIC values .
Scientific Research Applications
Scientific Research Applications
- Medicinal Chemistry Methyl 4-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate serves as a lead compound for developing new anticancer agents targeting FGFRs. In vitro studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent . Targeting FGFRs is an attractive strategy for cancer therapy because abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .
- Material Science The compound's unique chemical structure may lend itself to applications in material science, though specific applications are not detailed in the provided documents.
Pyrrolo[2,3-b]pyridine Derivatives as FGFR Inhibitors
1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated potent activity against FGFR1, 2, and 3 . One such compound, 4h, exhibited potent FGFR inhibitory activity with IC50 values of 7, 9, 25, and 712 nM against FGFR1–4, respectively . In vitro, compound 4h inhibited breast cancer 4T1 cell proliferation and induced apoptosis, while also significantly inhibiting the migration and invasion of 4T1 cells . Further research has shown that 4h could enhance the inhibition of migration and invasion of 4T1 cells, which is associated with the down-regulation of MMP9 and up-regulation of TIMP2 .
Additional Biological Activities of Pyrrolo[3,4-c]pyridine Derivatives
Apart from the FGFR inhibitory activities, pyrrolo[3,4-c]pyridines can be used to treat diseases of the nervous and immune systems and possess antidiabetic, antimycobacterial, antiviral, and antitumor properties . Specific examples include:
- Antitumor Activity: Compound 18 exhibited moderate cytotoxicity against ovarian cancer cells and limited toxicity toward breast cancer and healthy cardiac cell lines .
- NAMPT Inhibition: Compound 19a showed antiproliferative effects against several human tumor cell lines and was accepted for in vivo mouse PK and xenograft efficacy studies .
- Sedative Activity: Compounds 25 , 26 , and 27 significantly decreased locomotor activity in mice .
- Analgesic Activity: Imides 30a –30e showed analgesic activity superior to that of acetylsalicylic acid (ASA) in the writhing test . Compounds 34 and 35 also showed strong analgesic activity .
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 4-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine typically proceeds through the following key steps:
- Construction of the pyrrolo[2,3-b]pyridine core, often starting from halogenated or formylated azaindole precursors.
- Introduction of the methyl group at the 4-position via methylation reactions.
- Nitration at the 3-position under controlled conditions to introduce the nitro substituent.
- Use of protecting groups on the pyrrole nitrogen to control regioselectivity during cross-coupling and functionalization.
- Palladium-catalyzed Suzuki or Sonogashira coupling reactions to introduce aryl or alkynyl substituents when necessary.
- Final deprotection and purification steps to yield the target compound.
Specific Preparation Methods
Methylation and Nitration Sequence
A representative route involves methylation of the pyrrolo[2,3-b]pyridine core followed by nitration:
Methylation: The 1H-pyrrolo[2,3-b]pyridine intermediate is methylated using sodium hydride (NaH) and methyl iodide (MeI) to afford 1-methyl derivatives. This step is conducted under anhydrous conditions to ensure selectivity and high yield.
Nitration: Subsequent nitration is performed to introduce the nitro group at the 3-position. This is typically achieved using nitrating agents such as nitric acid or mixed acid systems under controlled temperature to avoid over-nitration or decomposition.
Cross-coupling (if applicable): Suzuki coupling with arylboronic acids can be employed post-nitration to introduce additional substituents, enhancing molecular diversity.
Catalytic reduction and condensation: For further derivatization, catalytic reduction of the nitro group followed by condensation with acid chlorides can be performed to yield functionalized derivatives.
This sequence is exemplified in the synthesis of 3-nitro-5-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine derivatives, where methylation precedes nitration and coupling steps.
Protection of Pyrrole Nitrogen and Suzuki Coupling
The pyrrole nitrogen is often protected using tosyl chloride (TsCl) in the presence of a base like sodium hydride (NaH) to form the N-tosyl derivative. This protection is crucial to prevent unwanted side reactions during subsequent cross-coupling steps.
Iodination of the pyrrolo[2,3-b]pyridine core using N-iodosuccinimide (NIS) introduces an iodine atom at a specific position, enabling regioselective Suzuki coupling.
The Suzuki-Miyaura cross-coupling reaction is then performed using palladium catalysts (e.g., Pd(PPh₃)₄) with arylboronic acids under base conditions (e.g., Na₂CO₃) in solvents like toluene or dioxane at elevated temperatures.
After coupling, the tosyl protecting group is removed under alkaline conditions to regenerate the free pyrrole nitrogen.
This method allows precise functionalization of the pyrrolo[2,3-b]pyridine scaffold and has been successfully used to prepare various substituted derivatives including nitro-substituted compounds.
Sonogashira Coupling for Alkynyl Substitution
Sonogashira coupling of iodinated pyrrolo[2,3-b]pyridine intermediates with terminal alkynes is a complementary method to introduce alkynyl groups at specific positions.
This reaction proceeds under palladium-copper catalysis without the need for nitrogen protection, simplifying the process.
Yields for these reactions vary between 20–70%, depending on the alkyne substrate and reaction conditions.
Subsequent Suzuki coupling can further diversify the molecule.
This approach is useful for preparing derivatives with enhanced biological activity and has been reported for pyrrolo[2,3-b]pyridine analogues.
Reaction Conditions and Yields Summary
| Step | Reagents/Conditions | Notes | Typical Yield (%) |
|---|---|---|---|
| Methylation | NaH, MeI, anhydrous solvent (e.g., THF) | Selective methylation at N-1 | ~70-90 |
| Nitration | HNO₃ or mixed acid, controlled temperature | Mononitration at C-3 | 60-80 |
| Pyrrole N Protection | NaH, TsCl | N-tosyl protection for regioselectivity | >85 |
| Iodination | N-iodosuccinimide (NIS) | Introduces iodine for cross-coupling | 75-90 |
| Suzuki Coupling | Pd(PPh₃)₄, arylboronic acid, Na₂CO₃, toluene, heat | Regioselective arylation | 50-85 |
| Tosyl Deprotection | Alkaline conditions (e.g., NaOH) | Restores free pyrrole nitrogen | 80-95 |
| Sonogashira Coupling | Pd/Cu catalysis, terminal alkyne, base | Alkynyl substitution without protection | 20-70 |
Structural Validation and Purity Assessment
Nuclear Magnetic Resonance (NMR): ^1H, ^13C, and ^15N NMR spectra confirm the substitution pattern and ring integrity.
High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula with deviations typically <5 ppm.
High-Performance Liquid Chromatography (HPLC): Used to assess purity, with UV detection at 254 nm.
Elemental Analysis: Validates C, H, N content within ±0.4% of theoretical values.
These analytical techniques ensure the synthesized compound meets stringent quality criteria for research and potential pharmaceutical applications.
Research Findings and Optimization Notes
Protection of the pyrrole nitrogen is critical for successful Suzuki coupling; unprotected nitrogen often leads to low or no coupling yields.
Nitration conditions must be carefully controlled to avoid over-nitration or degradation of the bicyclic system.
Methylation prior to nitration is preferred to avoid complications in regioselectivity and to stabilize intermediates.
Sonogashira coupling offers a versatile alternative for introducing alkynyl groups without the need for nitrogen protection, though yields are more variable.
Continuous flow and automated synthesis platforms have been suggested to improve scalability and reproducibility in industrial settings.
Summary Table of Key Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Methylation + Nitration | NaH, MeI; HNO₃ (nitration) | High selectivity, straightforward | Requires careful nitration control |
| N-Tosyl Protection + Suzuki | NaH, TsCl; Pd catalyst, arylboronic acid | Regioselective coupling | Additional protection/deprotection steps |
| Iodination + Sonogashira | NIS; Pd/Cu catalyst, terminal alkynes | No N-protection needed | Variable yields, sensitive to substrates |
| Catalytic Reduction + Condensation | Pd/C catalyst; acid chlorides | Functional group diversification | Multi-step, requires purification |
Q & A
Q. What are the most effective synthetic routes for introducing nitro groups at the 3-position of pyrrolo[2,3-b]pyridine derivatives?
Nitration of the pyrrolo[2,3-b]pyridine scaffold requires careful control of reaction conditions to ensure regioselectivity. For example, nitration of 4-chloro-1H-pyrrolo[2,3-b]pyridine can be achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0°C. The reaction proceeds via electrophilic aromatic substitution, with the nitro group preferentially occupying the 3-position due to electronic and steric factors. Post-reaction quenching with cold water and purification via column chromatography yields the desired product .
Q. How can NMR spectroscopy resolve ambiguities in the structural characterization of substituted pyrrolo[2,3-b]pyridines?
Key diagnostic signals in NMR include downfield shifts for protons adjacent to electron-withdrawing groups (e.g., nitro). For 3-nitro derivatives, the H-2 proton typically appears as a triplet () due to coupling with H-6, while H-5 resonates as a doublet () . -NMR is critical for fluorinated analogs, where fluorine substituents exhibit distinct chemical shifts (e.g., δ = -172.74 ppm for 3-fluoro derivatives) . High-resolution mass spectrometry (HRMS) further confirms molecular ion peaks within 3 ppm error margins .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during Suzuki-Miyaura cross-coupling of pyrrolo[2,3-b]pyridines?
Cross-coupling at the 3- or 5-positions requires precise stoichiometry and catalyst selection. For example, coupling 5-bromo-1-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine with arylboronic acids using Pd(PPh₃)₄ and K₂CO₃ in a toluene/EtOH/H₂O solvent system (105°C) minimizes dehalogenation or homocoupling side reactions. Pre-activation of the boronic acid via microwave irradiation (50°C, 10 min) enhances coupling efficiency .
Q. How does the nitro group influence the binding affinity of pyrrolo[2,3-b]pyridines to kinase targets?
The nitro group’s electron-withdrawing nature modulates π-π stacking interactions with kinase ATP-binding pockets. In SAR studies, 3-nitro derivatives exhibit enhanced inhibition of BCR-Abl and VEGFR2 compared to non-nitrated analogs. Computational docking (e.g., AutoDock Vina) reveals that the nitro group forms hydrogen bonds with conserved lysine residues (e.g., K295 in BCR-Abl), improving binding stability by 2–3 kcal/mol .
Q. What computational methods address discrepancies between predicted and observed regioselectivity in pyrrolo[2,3-b]pyridine functionalization?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for electrophilic substitution. For nitration, the meta-directing effect of the methyl group at the 4-position directs the nitro group to the 3-position, with a calculated activation energy 5–7 kcal/mol lower than alternative pathways. Machine learning models (e.g., SchNet) trained on reaction databases further predict optimal conditions (solvent, temperature) to achieve >90% regioselectivity .
Data Contradiction & Validation
Q. How should researchers reconcile conflicting biological activity data for 3-nitro-pyrrolo[2,3-b]pyridines across different assay systems?
Discrepancies often arise from variations in cell permeability or off-target effects. Orthogonal assays (e.g., SPR for binding kinetics vs. cellular IC₅₀) are recommended. For instance, a compound showing low nM activity in enzymatic assays but µM activity in cell-based assays may require prodrug strategies to improve membrane penetration. Meta-analysis of published IC₅₀ values (e.g., ChEMBL database) can identify consensus trends .
Methodological Best Practices
Q. What purification techniques maximize yield for nitro-substituted pyrrolo[2,3-b]pyridines?
Flash chromatography with a gradient elution (DCM:EA 4:1 → 1:1) effectively separates nitro derivatives from byproducts. For polar impurities, preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN) achieves >98% purity. Recrystallization from hot ethanol is suitable for crystalline intermediates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
